Cas no 115-80-0 (1,1,1-Triethoxypropane)
1,1,1-Triethoxypropane structure
1,1,1-Triethoxypropane
1,1,1-Triethoxypropane Properties
Names and Identifiers
-
- 1,1,1-Triethoxypropane
- Ethyl orthopropinate
- ETHYL ORTHOPROPIONATE
- ORTHOPROPIONIC ACID TRIETHYL ESTER
- TEOP
- TRIETHYL-O-PROPIONATE
- 1,1,1-triethoxy-propan
- Orthopropionic acid ethyl ester
- Propane,1,1,1-triethoxy-
- Triethyl orthopiopionate
- triethjyl orthopropionate
- O-PROPIONIC ACID TRIETHYL ESTER
- Triethylorthopropionat
- Orthopropionic acid ethyl
- Triethyl-O-propionic acid
- TRIETHYL ORTHOPROPIONATE
- Triethyl orthopropio
- Triethyl orthopropiote
- 1,1,1-TRIETHOXYPROPANE
- Triethyl orthopropionate≥ 99% (GC)
- Ethyl Orthopropionate
- Orthopropionic Acid Triethyl Ester
- AI3-23844
- Q-201871
- F0001-0284
- EINECS 204-108-0
- 1,1,1-Triethoxypropane #
- NS00023748
- MFCD00009226
- DTXSID2059431
- TRIETHYL ORTHOPROPANOATE
- NSC 5604
- Propane,1,1-triethoxy-
- SCHEMBL594047
- PROPANE,1,1,1-TRIETHOXY ORTHOPROPIONIC ACID,TRIETHYL ESTER
- Orthopropionic acid, triethyl ester
- Triethyl orthopropionate, purum, >=97.0% (GC)
- InChI=1/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H
- Propane, 1,1,1-triethoxy-
- EN300-20782
- triethyl ortho propionate
- O0067
- Triethyl Orthopropionate (Technical Grade)
- NSC5604
- 115-80-0
- NSC-5604
- triethoxypropane
- LS-13723
- 1,1,1-triethoxy-propane
- 9UVM48BAS9
- AKOS000120772
- Triethyl orthopropionate, 97%
- FT-0654366
- UNII-9UVM48BAS9
- Triethyl o-propionate
- triethylorthopropionate
- Ethyl orthopropionate
- STL299670
- Triethyl orthopropionate
- 1,1,1-Triethoxypropane; Orthopropionic Acid Triethyl Ester; Ethyl Orthopropionate; NSC 5604; Triethyl Orthopropanoate
- Orthopropionic acid triethyl ester
- +Expand
-
- MFCD00009226
- FGWYWKIOMUZSQF-UHFFFAOYSA-N
- 1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3
- CCC(OCC)(OCC)OCC
- 906798
Computed Properties
- 176.14100
- 0
- 3
- 7
- 176.141
- 12
- 86.9
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 27.7A^2
Experimental Properties
- 2.15970
- 27.69000
- n20/D 1.402(lit.)
- Hydrolyzes slowly in water. Soluble in alcohol, chloroform, ethyl acetate and ether.
- 158°C
- Fahrenheit: 140 ° f
Celsius: 60 ° c - Colorless transparent liquid with aromatic smell
- Insoluble in water, miscible in alcohol and ether.
- 0.876 g/mL at 25 °C(lit.)
1,1,1-Triethoxypropane Security Information
- GHS02 GHS07
- 1
- 3
- S26-S37/39
- III
- III
- R36/38
- 3
- Xn
- UN 3272 3/PG 3
- H226,H302,H315,H319
- P305+P351+P338
- warning
- Store at room temperature
- III
- 22-36/38
- Warning
- Yes
- 3
1,1,1-Triethoxypropane Customs Data
- 2915509000
-
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,1,1-Triethoxypropane Related Literature
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1. Calciferol and its relatives. Part XIV. Total synthesis of des-AB-cholestane-8β,9α-diol 2{1β-[(1R)-1,5-dimethylhexyl]-7aβ-methyl-trans-perhydroindane-4β,5α-diol}I. J. Bolton,R. G. Harrison,B. Lythgoe J. Chem. Soc. C 1971 2950
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2. Synthesis and serotonergic activity of 2-oxadiazolyl-5-substituted-N,N-dimethyltryptamines: novel antagonists for the vascular 5-HT1B-like receptorGerard P. Moloney,Graeme R. Martin,Neil Mathews,Steve MacLennan,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2725
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3. Stereoselective synthesis of racemic fragranol by an intramolecular ester enolate alkylationDeukjoon Kim,Young Kyoung Lee,Yoo Mi Jang,In O Kim,Sang Woo Park J. Chem. Soc. Perkin Trans. 1 1990 3221
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4. Novel glucocorticoid antedrugs possessing a 21-(γ-lactone) ringRichard M. Angell,Keith Biggadike,Rosanne M. Farrell,Stephen S. Flack,Ashley P. Hancock,Wendy R. Irving,Sean M. Lynn,Panayiotis A. Procopiou J. Chem. Soc. Perkin Trans. 1 2002 831
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David Yu-Kai Chen,Chih-Chung Tseng Org. Biomol. Chem. 2010 8 2900
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Zahra Khademi,Kobra Nikoofar RSC Adv. 2020 10 30314
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7. Purine studies. Part VIII. Formation of alkylthiopurines from 4,5-di-aminopyrimidine- or purine-thiones by means of orthoester–anhydride mixturesRodney J. Badger,Desmond J. Brown,John H. Lister J. Chem. Soc. Perkin Trans. 1 1973 1906
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Genqiang Zhang,Scott Finefrock,Daxin Liang,Gautam G. Yadav,Haoran Yang,Haiyu Fang,Yue Wu Nanoscale 2011 3 2430
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9. Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidinesAmal Al-Azmi,Brian L. Booth,Robert A. Carpenter,Alice Carvalho,Elodie Marrelec,Robin G. Pritchard,M. Fernanda J. R. P. Proen?a J. Chem. Soc. Perkin Trans. 1 2001 2532
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J. N. Br?nsted,W. F. K. Wynne-Jones Trans. Faraday Soc. 1929 25 59